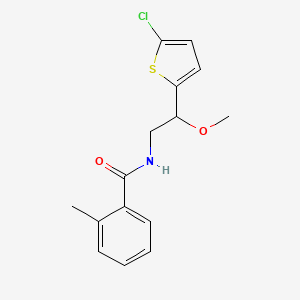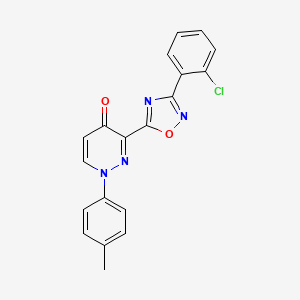
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, which involves several steps. The mechanism of action of this compound is not fully understood, but it is believed to have biochemical and physiological effects that make it useful in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
Research has shown that certain heterocyclic compounds, similar in structure to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, exhibit potent anticancer and antimicrobial properties. For example, compounds incorporating oxazole, pyrazoline, and pyridine structures demonstrated significant anticancer activity against a panel of 60 cancer cell lines and performed well in in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021). Similarly, indolyl-substituted 2(3H)-furanones, with structural similarities, showed antimicrobial activity against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Biological Screening and Antitubercular Activity
Compounds with the 1,3,4-oxadiazole structure, akin to the chemical , have been synthesized and biologically screened for potential medicinal applications. A study on oxadiazole derivatives reported the synthesis of compounds with significant antitubercular activity, indicating their potential as pharmaceutical agents (Al-Tamimi et al., 2018).
Fungicidal Activity and 3D-QSAR
Novel 1,3,4-oxadiazole compounds, similar in structure to the chemical , have been synthesized and demonstrated fungicidal activity. These compounds were effective against wheat leaf rust and their activity was influenced by the nature of the substituents. The study employed 3D-QSAR analysis to understand the structure-activity relationship, aiding in the design of highly active compounds (Zou, Lai, Jin, & Zhang, 2002).
Anticancer, Antiangiogenic, and Antioxidant Agents
Research on pyridazinones, a group closely related to the compound , found them to possess a wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties. Some synthesized derivatives showed inhibitory effects on various human cancer cell lines and exhibited potential antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Synthesis and Antifeedant Activity
The synthesis of new compounds containing the oxadiazolyl 3(2H)-pyridazinone moiety, structurally similar to the chemical , demonstrated significant insect antifeedant activities. These compounds were compared with commercial azadirachtin, showing promising levels of activity against the Asiatic corn borer (Cao, Qian, Song, Chai, & Jiang, 2003).
Eigenschaften
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-12-6-8-13(9-7-12)24-11-10-16(25)17(22-24)19-21-18(23-26-19)14-4-2-3-5-15(14)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGMLSYPCJGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)
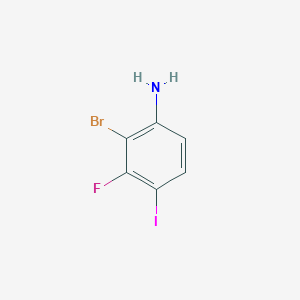
![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
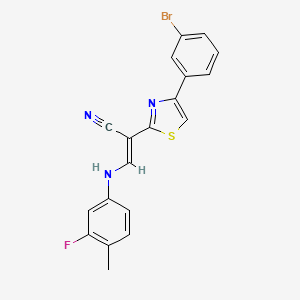
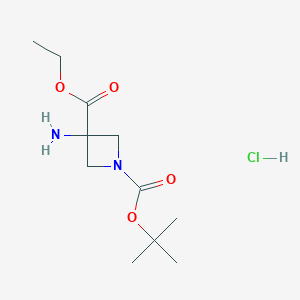
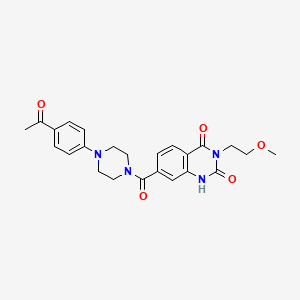
![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)
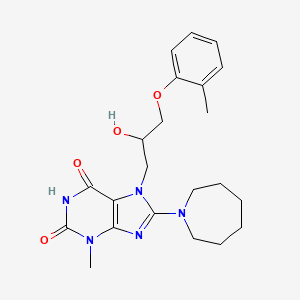
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)

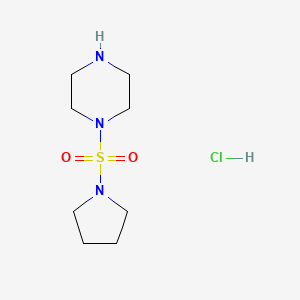
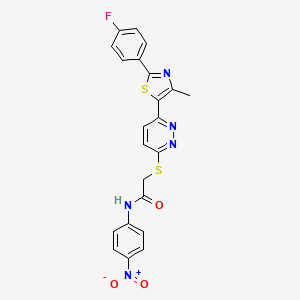
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)
